4,5-Dichloropyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloropyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of two chlorine atoms at the 4th and 5th positions and an amine group at the 3rd position on the pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloropyridazin-3-amine typically involves the amination of 4,5-dichloropyridazin-3-one. One common method is the reduction of 4,5-dichloropyridazin-3-one using hydrazine hydrate under mild conditions. This reaction results in the formation of 4-chloro-5-hydrazinopyridazin-3-one as an intermediate, which is then further aminated to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of hydrazine hydrate and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloropyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the reduction of 4,5-dichloropyridazin-3-one to form the amine.
Lewis Acids: Employed in substitution reactions to facilitate the replacement of chlorine atoms.
Major Products Formed
4-Chloro-5-hydrazinopyridazin-3-one: An intermediate in the synthesis of this compound.
Various Substituted Derivatives: Formed through substitution reactions involving the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloropyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4,5-Dichloropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4,5-Dichloropyridazin-3-amine can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share a similar pyridazine ring structure but differ in the functional groups attached.
Pyridazine Derivatives: Compounds with different substituents on the pyridazine ring, leading to varied chemical and biological properties.
Eigenschaften
Molekularformel |
C4H3Cl2N3 |
---|---|
Molekulargewicht |
163.99 g/mol |
IUPAC-Name |
4,5-dichloropyridazin-3-amine |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-8-9-4(7)3(2)6/h1H,(H2,7,9) |
InChI-Schlüssel |
VCIUFWRBBPJOEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=N1)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.